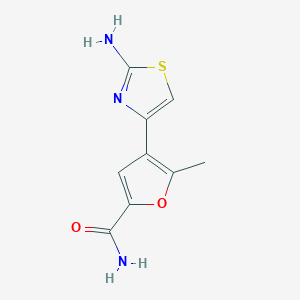
4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide
Vue d'ensemble
Description
The compound “4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide” belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties were synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .Molecular Structure Analysis
The molecular structure of the compound consists of a thiazole ring substituted at the positions 2 and 3 . The molecular formula is C9H8N2OS and the molecular weight is 192.238 .Chemical Reactions Analysis
While specific chemical reactions involving “4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide” are not available, it is known that similar compounds belong to the class of 2,4-disubstituted thiazoles .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 192.24 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.Applications De Recherche Scientifique
Synthetic Pathways and Chemical Properties
4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide, a compound with a complex structure involving thiazole and furan rings, showcases its significance in synthetic chemistry through various studies. An efficient synthesis route for thiazole derivatives was demonstrated, highlighting the chemoselective thionation-cyclization of enamides mediated by Lawesson's reagent. This method facilitates the introduction of diverse functionalities into the thiazole core, showcasing the versatility of thiazole derivatives in chemical synthesis (S. V. Kumar, G. Parameshwarappa, H. Ila, 2013). Furthermore, a novel synthesis method for 5-aminothiazole-4-carboxamide reported a high yield and an environmentally friendly approach suitable for industrial production, underscoring the importance of efficient synthetic routes for thiazole derivatives (J. Wang, Jianyu Guo, Y. Tang, Suxia Zhang, Jianwei Tao, Yan Lu, 2014).
Antimicrobial and Antifungal Activities
Thiazole derivatives have been recognized for their potential in addressing microbial resistance, with studies showing that thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibit antimicrobial and antifungal activities. These compounds demonstrated activity against a range of Gram-positive and Gram-negative bacteria as well as fungal isolates, indicating their potential as therapeutic agents (Rakia Abd Alhameed, Z. Almarhoon, Sarah I. Bukhari, A. El‐Faham, B. G. de la Torre, F. Albericio, 2019).
Potential Antitumor Activity
The exploration of thiazole derivatives extends into the oncology field, where substituted thiazole-5-carboxamides were identified as potent Src/Abl kinase inhibitors, exhibiting excellent antiproliferative activity against both hematological and solid tumor cell lines. This highlights the potential of thiazole derivatives in developing new cancer therapies (L. Lombardo, F. Lee, Ping Chen, Derek J. Norris, J. Barrish, K. Behnia, S. Castaneda, L. Cornelius, J. Das, A. Doweyko, C. Fairchild, J. Hunt, I. Inigo, K. Johnston, A. Kamath, D. Kan, H. Klei, P. Marathe, Suhong Pang, R. Peterson, Sidney Pitt, G. Schieven, R. Schmidt, J. Tokarski, M. Wen, J. Wityak, R. Borzilleri, 2004).
Propriétés
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-4-5(2-7(14-4)8(10)13)6-3-15-9(11)12-6/h2-3H,1H3,(H2,10,13)(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFWPSIDMQDEHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)N)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Amino-1,3-thiazol-4-yl)-5-methylfuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525342.png)
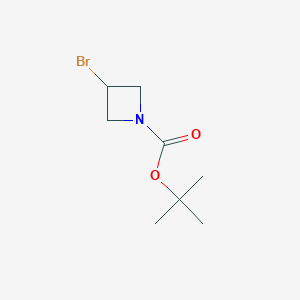
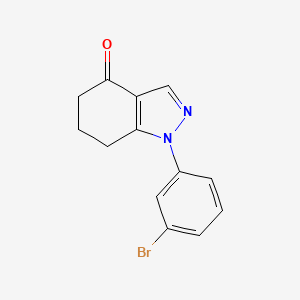



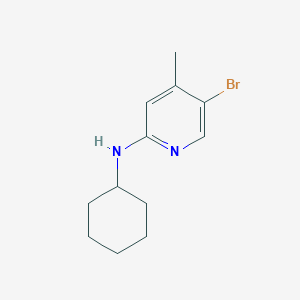
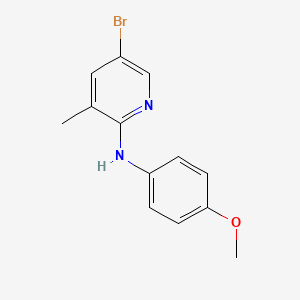

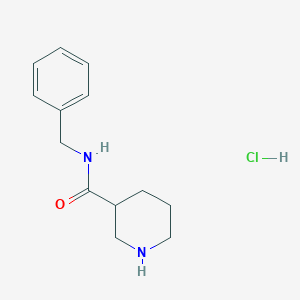
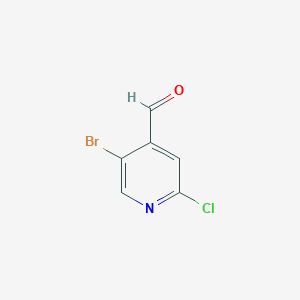
![2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1525359.png)
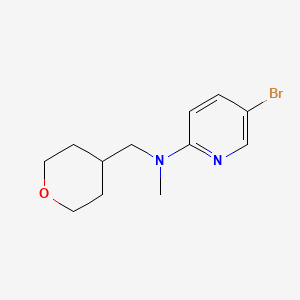
![7-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525362.png)